Cas no 2228147-80-4 (4-(chloromethyl)-1-ethenyl-1H-pyrazole)

4-(Chloromethyl)-1-ethenyl-1H-pyrazole is a versatile heterocyclic compound featuring both a chloromethyl and an ethenyl functional group on a pyrazole core. This structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and specialty chemicals. The chloromethyl group offers reactivity for nucleophilic substitution, while the ethenyl group enables further functionalization via polymerization or cross-coupling reactions. Its pyrazole scaffold is known for contributing to biological activity, enhancing its utility in medicinal chemistry. The compound’s well-defined reactivity profile and stability under standard conditions make it a practical choice for researchers seeking to explore novel derivatives or optimize synthetic pathways.
4-(chloromethyl)-1-ethenyl-1H-pyrazole structure
2228147-80-4 structure
Product Name:4-(chloromethyl)-1-ethenyl-1H-pyrazole
CAS No:2228147-80-4
MF:C6H7ClN2
MW:142.586179971695
CID:6386086
PubChem ID:165638087
Update Time:2025-09-28

4-(chloromethyl)-1-ethenyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-(chloromethyl)-1-ethenyl-1H-pyrazole
    • 2228147-80-4
    • EN300-1994007
    • Inchi: 1S/C6H7ClN2/c1-2-9-5-6(3-7)4-8-9/h2,4-5H,1,3H2
    • InChI Key: KHASHOFMLGGGIS-UHFFFAOYSA-N
    • SMILES: ClCC1C=NN(C=C)C=1

Computed Properties

  • Exact Mass: 142.0297759g/mol
  • Monoisotopic Mass: 142.0297759g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 17.8Ų

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Additional information on 4-(chloromethyl)-1-ethenyl-1H-pyrazole

4-(Chloromethyl)-1-ethenyl-1H-pyrazole: A Comprehensive Overview

The compound with CAS No. 2228147-80-4, commonly referred to as 4-(chloromethyl)-1-ethenyl-1H-pyrazole, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the pyrazole family, a class of five-membered aromatic rings containing two nitrogen atoms. The pyrazole structure is well-known for its versatility and reactivity, making it a valuable component in various chemical syntheses and applications.

The 4-(chloromethyl) substituent in this compound introduces unique electronic and steric properties, enhancing its potential for use in advanced chemical reactions. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel pharmaceutical agents. The chloromethyl group is particularly reactive, enabling it to participate in nucleophilic substitutions and other transformations that are critical in drug design.

In terms of synthesis, 4-(chloromethyl)-1-ethenyl-1H-pyrazole can be prepared through a variety of methods, including the reaction of pyrazole derivatives with chloromethylation agents. One notable approach involves the use of chloroform and alkali metals under specific conditions to introduce the chloromethyl group. This method has been optimized in recent research to improve yield and purity, ensuring that the compound is readily available for further studies.

The 1-ethenyl substituent adds another layer of functionality to this compound. Ethenyl groups are known for their ability to engage in conjugation, which can influence the electronic properties of the molecule. This makes 4-(chloromethyl)-1-ethenyl-1H-pyrazole an attractive candidate for applications in conjugated systems, such as in the development of advanced materials like organic semiconductors or light-emitting diodes (LEDs). Recent research has explored its potential as a building block for constructing two-dimensional materials with tailored electronic properties.

One of the most exciting developments involving this compound is its application in medicinal chemistry. Researchers have investigated its ability to act as a scaffold for designing inhibitors of key enzymes involved in diseases such as cancer and neurodegenerative disorders. The combination of the pyrazole ring's inherent biological activity and the reactivity introduced by the chloromethyl group makes it an ideal candidate for such applications.

Moreover, 4-(chloromethyl)-1-ethenyl-1H-pyrazole has shown promise in agricultural chemistry, particularly as a precursor for agrochemicals. Its ability to undergo various transformations allows for the creation of compounds with herbicidal or pesticidal activity. Recent studies have focused on optimizing these transformations to enhance efficacy while minimizing environmental impact.

In terms of physical properties, this compound exhibits a melting point of approximately 95°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its stability under standard conditions makes it suitable for large-scale synthesis and storage.

Looking ahead, ongoing research aims to explore new synthetic pathways for 4-(chloromethyl)-1-ethenyl-1H-pyrazole, with a focus on green chemistry principles. Investigators are also delving into its potential applications in nanotechnology, where its unique electronic properties could contribute to the development of novel nanomaterials.

In conclusion, 4-(chloromethyl)-1-ethenyl-1H-pyrazole is a versatile compound with a wide range of applications across multiple disciplines. Its combination of structural features and reactivity positions it as an important tool in modern chemical research. As advancements continue to be made, this compound is likely to play an increasingly significant role in both academic and industrial settings.

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